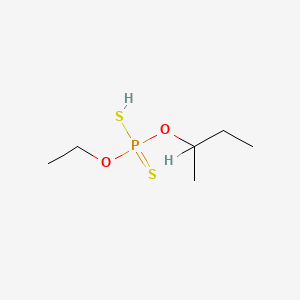
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of phosphorus, sulfur, and oxygen atoms, making it a versatile chemical in both industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester typically involves the reaction of phosphorus pentasulfide with alcohols. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the esterification process. The general reaction can be represented as follows:
P2S5+4ROH→2(RO)2P(S)SH+H2S
where (ROH) represents the alcohol used in the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, are essential to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the sulfur atoms to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, often using reagents like sodium alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and controlled temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Sodium alkoxides, alcohol solvents, and moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphorodithioic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: Utilized as an additive in lubricants and as a corrosion inhibitor in various industrial processes.
Wirkmechanismus
The mechanism of action of Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
- Cadusafos (Phosphorodithioic acid, O-ethyl-, S,S-bis(1-methylpropyl)ester)
Uniqueness
Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
68715-90-2 |
|---|---|
Molekularformel |
C6H15O2PS2 |
Molekulargewicht |
214.3 g/mol |
IUPAC-Name |
butan-2-yloxy-ethoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2/c1-4-6(3)8-9(10,11)7-5-2/h6H,4-5H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
UPJRTKXAGROJTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OP(=S)(OCC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



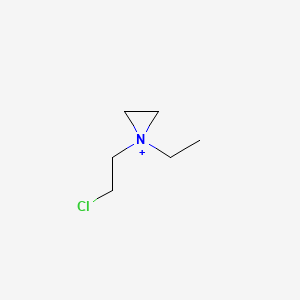
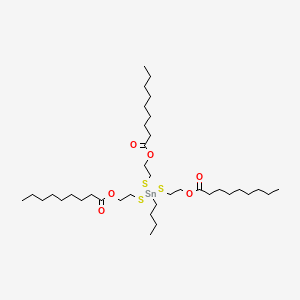
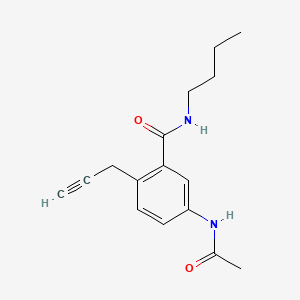
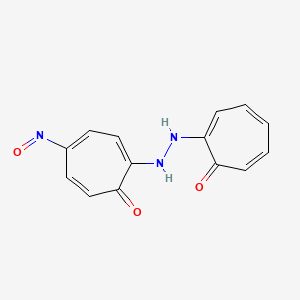
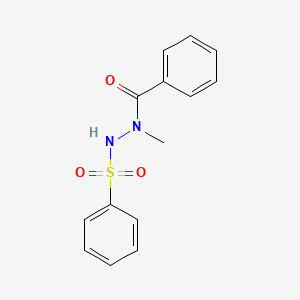


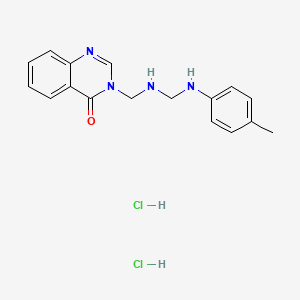
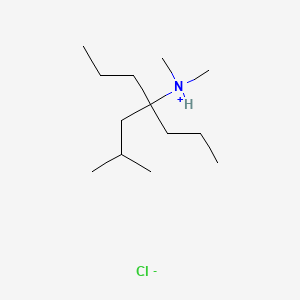

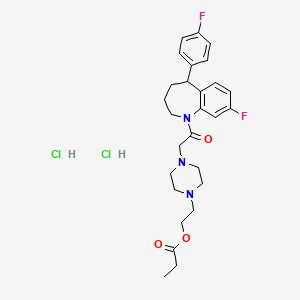
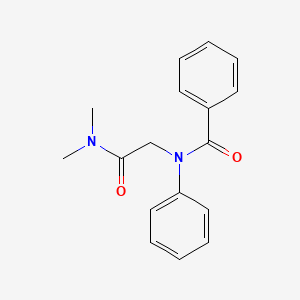
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
